2-Bromo-5-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylhexane is an organic compound classified as an alkyl halide. It consists of a hexane backbone with a bromine atom attached to the second carbon and a methyl group attached to the fifth carbon. This compound is a colorless liquid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylhexane can be synthesized through the bromination of 5-methylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with 5-methylhexane to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or an alkoxide (RO⁻).
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide (KOtBu) can lead to the formation of 5-methyl-1-hexene via an E2 elimination mechanism.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Substitution: Depending on the nucleophile, products can include 2-hydroxy-5-methylhexane, 2-cyano-5-methylhexane, or 2-methoxy-5-methylhexane.
Elimination: The major product is 5-methyl-1-hexene.
Scientific Research Applications
2-Bromo-5-methylhexane is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: It can be used to study the effects of alkyl halides on biological systems and their potential as bioactive compounds.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. In elimination reactions, the compound undergoes a concerted mechanism where the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the bromine atom.
Comparison with Similar Compounds
2-Bromohexane: Similar in structure but lacks the methyl group on the fifth carbon.
2-Chloro-5-methylhexane: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-5-methylhexane: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-Bromo-5-methylhexane is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and the types of reactions it undergoes. The bromine atom makes it more reactive in nucleophilic substitution and elimination reactions compared to its chloro and iodo analogs.
Properties
IUPAC Name |
2-bromo-5-methylhexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWXUODAGCSPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.